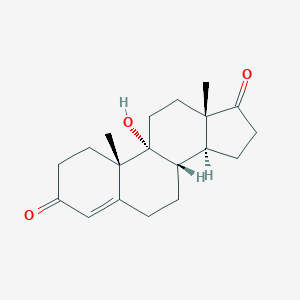

9-Hidroxi-4-androsteno-3,17-diona

Descripción general

Descripción

9-Hydroxy-4-androstene-3,17-dione is a significant intermediate in the synthesis of various steroidal pharmaceuticals. This compound is a hydroxylated derivative of 4-androstene-3,17-dione and is widely used in the production of anti-inflammatory, anti-tumor, and anti-microbial drugs .

Aplicaciones Científicas De Investigación

9-Hydroxy-4-androstene-3,17-dione has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.

Biology: Studied for its role in steroid metabolism and its effects on cellular processes.

Medicine: Utilized in the production of anti-inflammatory and anti-tumor drugs.

Industry: Employed in the large-scale production of steroidal pharmaceuticals .

Mecanismo De Acción

Target of Action

9-Hydroxy-4-androstene-3,17-dione (9alpha-Hydroxyandrostenedione) is a steroid hormone that can be biosynthetically transformed from phytosterols by Mycobacterium strains . The primary targets of this compound are the enzymes 3-ketosteroid-1,2-dehydrogenase (KstD) and 3-ketosteroid-9α-hydroxylase (Ksh) .

Mode of Action

The compound interacts with its targets, KstD and Ksh, in a complex oxidative catabolic process . KstD can remove hydrogen atoms of C-1 and C-2 in the ring A of 9-OHAD and form 9α-hydroxyandrost-1,4-diene-3,17-dione (9-OHADD) . KSH, which consists of a terminal oxygenase (KshA) and ferredoxin reductase (KshB), carries out the reaction with the concomitant oxidation of NADH to NAD+ .

Biochemical Pathways

The conversion of phytosterols to steroid synthons by engineered Mycolicibacteria is one of the core steps in the commercial production of steroid hormones . This process requires about 10 equivalent flavin adenine dinucleotide (FAD) . Overexpressing ribB and ribC, two key genes involved in FAD synthesis, could significantly enhance the amount of intracellular FAD and the production of 9-OHAD .

Pharmacokinetics

It’s known that the compound can be biosynthetically transformed from phytosterols by mycobacterium strains . The conversion rates of the ADD- and 9OH-AD-producing mutants transforming phytosterol were 42.5 and 40.3%, respectively .

Result of Action

The result of the action of 9alpha-Hydroxyandrostenedione is the production of 9α-hydroxy-4-androstene-3,17-dione (9-OHAD), which is a significant intermediate for the synthesis of glucocorticoid drugs . A robust strain NF-P2 was obtained, which could produce 9.02 g/L 9-OHAD after adding 15 g/L phytosterols with productivity of 0.075 g/ (L h), which was 66.7% higher than that produced by the original strain .

Action Environment

The action of 9alpha-Hydroxyandrostenedione can be influenced by environmental factors. For example, the insufficient supply of FAD may be a common issue limiting the conversion process . Also, the viable cell numbers decreased by 20.1%, which was attributed to sharply increased levels of H2O2 because of the regeneration of FAD from FADH2 .

Análisis Bioquímico

Biochemical Properties

9-Hydroxy-4-androstene-3,17-dione is involved in several biochemical reactions, primarily through its interactions with enzymes such as 3-ketosteroid-9alpha-hydroxylase and 3-ketosteroid-Delta1-dehydrogenase. These enzymes catalyze the hydroxylation and dehydrogenation of steroid substrates, respectively. The compound’s interaction with these enzymes is essential for its conversion from 4-androstene-3,17-dione to 9-Hydroxy-4-androstene-3,17-dione. Additionally, the compound interacts with other biomolecules such as NADH, which acts as a coenzyme in these reactions .

Cellular Effects

9-Hydroxy-4-androstene-3,17-dione influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in steroid metabolism and the regulation of metabolic flux. The compound’s impact on cell signaling pathways includes the modulation of enzyme activity and the regulation of metabolic pathways, which can influence cellular functions such as growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of 9-Hydroxy-4-androstene-3,17-dione involves its binding interactions with specific enzymes and biomolecules. The compound acts as a substrate for 3-ketosteroid-9alpha-hydroxylase, which catalyzes the hydroxylation of the steroid nucleus. This reaction is coupled with the oxidation of NADH to NAD+. Additionally, 9-Hydroxy-4-androstene-3,17-dione can inhibit or activate other enzymes involved in steroid metabolism, leading to changes in gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Hydroxy-4-androstene-3,17-dione can change over time due to its stability and degradation. Studies have shown that the compound can degrade into by-products, which can affect its overall yield and purity. The stability of 9-Hydroxy-4-androstene-3,17-dione is influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 9-Hydroxy-4-androstene-3,17-dione vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant adverse effects. At higher doses, toxic effects such as liver damage and hormonal imbalances have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications of 9-Hydroxy-4-androstene-3,17-dione .

Metabolic Pathways

9-Hydroxy-4-androstene-3,17-dione is involved in several metabolic pathways, including the C19 and C22 steroid pathways. The compound interacts with enzymes such as 3-ketosteroid-Delta1-dehydrogenase and 3-ketosteroid-9alpha-hydroxylase, which regulate the conversion of steroid precursors into active metabolites. These interactions influence metabolic flux and the levels of various metabolites, contributing to the compound’s role in steroid biosynthesis .

Transport and Distribution

Within cells and tissues, 9-Hydroxy-4-androstene-3,17-dione is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects. The transport and distribution of 9-Hydroxy-4-androstene-3,17-dione are essential for its therapeutic efficacy and bioavailability .

Subcellular Localization

The subcellular localization of 9-Hydroxy-4-androstene-3,17-dione is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in steroid metabolism. Additionally, 9-Hydroxy-4-androstene-3,17-dione can be directed to specific organelles, such as the mitochondria, through targeting signals that facilitate its transport across cellular membranes. These localization patterns are crucial for the compound’s activity and function within cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 9-Hydroxy-4-androstene-3,17-dione typically involves the biotransformation of phytosterols using engineered strains of Mycobacterium. The process includes the deletion of specific genes such as 3-ketosteroid-Δ1-dehydrogenase to enhance the yield of the desired product . The reaction conditions often involve the use of Tris-HCl buffer, lysozyme, and sonication at low temperatures .

Industrial Production Methods

Industrial production methods focus on optimizing the conversion of phytosterols to 9-Hydroxy-4-androstene-3,17-dione. This involves genetic modifications to Mycobacterium strains to improve the efficiency and yield of the biotransformation process. For instance, overexpressing key genes involved in flavin adenine dinucleotide (FAD) synthesis can significantly enhance the production .

Análisis De Reacciones Químicas

Types of Reactions

9-Hydroxy-4-androstene-3,17-dione undergoes various chemical reactions, including:

Oxidation: Conversion to other hydroxylated derivatives.

Reduction: Formation of less oxidized steroids.

Substitution: Introduction of different functional groups at specific positions

Common Reagents and Conditions

Common reagents used in these reactions include NADH, formate dehydrogenase, and specific enzymes like 3-phytosterone-9α-hydroxylase . The conditions often involve controlled temperatures and pH levels to ensure optimal enzyme activity.

Major Products

The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of 4-androstene-3,17-dione, which are valuable intermediates in the synthesis of steroidal drugs .

Comparación Con Compuestos Similares

Similar Compounds

4-Androstene-3,17-dione: A precursor in the synthesis of testosterone and other androgens.

1,4-Androstadiene-3,17-dione: Used in the production of various steroidal drugs.

11β-Hydroxy-4-androstene-3,17-dione: A naturally occurring steroid produced in adrenal tissue

Uniqueness

9-Hydroxy-4-androstene-3,17-dione is unique due to its specific hydroxylation at the 9α position, which makes it a valuable intermediate for the synthesis of glucocorticoids and other steroidal pharmaceuticals. Its production through biotransformation of phytosterols also highlights its industrial significance .

Actividad Biológica

9-Hydroxy-4-androstene-3,17-dione (9-OHAD) is a significant steroid compound that serves as an intermediate in the synthesis of various glucocorticoid drugs, including dexamethasone and betamethasone. The biological activity of 9-OHAD is largely attributed to its role in steroid metabolism and its potential therapeutic applications. This article explores the biological activity of 9-OHAD, focusing on its enzymatic production, metabolic pathways, and potential pharmacological effects.

Enzymatic Production

The production of 9-OHAD primarily involves microbial biotransformation processes. Key enzymes involved in this process include 3-ketosteroid-9α-hydroxylase (KSH), which catalyzes the hydroxylation of 4-androstene-3,17-dione (AD) to form 9-OHAD. Research has shown that strains of Mycobacterium species exhibit high efficiency in producing 9-OHAD from phytosterols.

Key Findings:

- KSH Activity : KSH consists of two components, KshA and KshB, and is essential for the conversion of AD to 9-OHAD. Studies indicate that KSH from Mycobacterium neoaurum can achieve conversion rates exceeding 90% under optimal conditions .

- Microbial Strains : Different strains such as Mycobacterium fortuitum and Mycobacterium neoaurum have been genetically engineered to enhance the production of 9-OHAD. For instance, a mutant strain of M. neoaurum was able to produce up to 7.33 g/L of 9-OHAD from phytosterols .

Metabolic Pathways

The metabolic pathways involving 9-OHAD are complex and involve several enzymatic steps. The stability and integrity of 9-OHAD are crucial for its accumulation during microbial fermentation.

Table: Enzymatic Pathways Involved in 9-OHAD Production

| Enzyme | Function | Organism |

|---|---|---|

| 3-Ketosteroid-Δ1-dehydrogenase (KstD) | Catalyzes the degradation of steroids | Mycobacterium fortuitum |

| 3-Ketosteroid-9α-hydroxylase (KSH) | Converts AD to 9-OHAD | Mycobacterium neoaurum |

| Glucose 1-dehydrogenase (GDH) | Regenerates NADH for KSH activity | Bacillus subtilis |

Pharmacological Activity

The pharmacological significance of 9-OHAD lies in its potential anti-inflammatory and immunomodulatory effects. As a precursor for glucocorticoids, it may enhance therapeutic efficacy while reducing side effects associated with synthetic steroids.

Case Studies:

- Anti-inflammatory Properties : In vitro studies have demonstrated that derivatives of 9-OHAD exhibit significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines .

- Steroid Hormone Regulation : Research indicates that compounds derived from 9-OHAD can modulate steroid hormone levels, impacting various physiological processes such as metabolism and immune response .

Propiedades

IUPAC Name |

(8S,9R,10S,13S,14S)-9-hydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-17-9-10-19(22)15(14(17)5-6-16(17)21)4-3-12-11-13(20)7-8-18(12,19)2/h11,14-15,22H,3-10H2,1-2H3/t14-,15-,17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMVJSSWZSJOGL-PLOWYNNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3(C(C1CCC2=O)CCC4=CC(=O)CCC43C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@]3([C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@@]43C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336076 | |

| Record name | 9α-hydroxyandrost-4-en-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560-62-3 | |

| Record name | 9α-Hydroxyandrost-4-ene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=560-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Hydroxy-4-androstene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-hydroxyandrost-4-ene-3,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 9α-Hydroxyandrostenedione involved in the biosynthesis of eplerenone?

A1: 9α-Hydroxyandrostenedione (9α-OH-AD) serves as a crucial intermediate in the semisynthetic production of eplerenone, a steroidal aldosterone receptor antagonist. The process involves microbial conversion of androstenedione (4-AD) to 9α-OH-AD as a starting point. [] Subsequent chemical modifications, including epoxidation, condensation, carboxyl removal, double bond introductions, furanization, oxidation, esterification, and another epoxidation step, ultimately yield eplerenone. []

Q2: Can Mycobacterium tuberculosis utilize 9α-Hydroxyandrostenedione?

A2: While the research doesn't directly investigate Mycobacterium tuberculosis utilizing 9α-OH-AD, it highlights the bacterium's ability to degrade cholesterol. Interestingly, disruption of the gene Rv3537 (kstD) hinders cholesterol degradation, leading to an accumulation of 9-hydroxy-4-androstene-3,17-dione (9α-OH-AD). [] This observation suggests that 9α-OH-AD is an intermediate in the cholesterol degradation pathway of Mycobacterium tuberculosis. [] Further research is needed to determine if Mycobacterium tuberculosis can directly utilize 9α-OH-AD as an energy source.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.